Regioisomeric Differentiation: N1-Methyl-1H-1,2,4-triazole vs. N4-Methyl-4H-1,2,4-triazole Core
The target compound and its closest constitutional isomer—[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine (CAS 1782032-31-8)—share the identical molecular formula (C₈H₁₀N₄S, MW 194.26) but differ in the position of the N-methyl group and the aminomethyl moiety. The target places the methyl group at N1 and the aminomethyl at C5 of a 1H-1,2,4-triazole, while the comparator places the methyl at N4 and the aminomethyl at C3 of a 4H-1,2,4-triazole [1]. These two scaffolds represent fundamentally different tautomeric forms with distinct electronic distributions. The target has a vendor-reported LogP of 0.97 and 3 H-bond acceptors, whereas the comparator has a computed XLogP3 of -0.3 and 4 H-bond acceptors [1]. This LogP difference of approximately 1.3 log units translates to roughly a 20-fold difference in octanol-water partition coefficient, which has significant implications for membrane permeability, protein binding, and pharmacokinetic behavior [2].
| Evidence Dimension | Lipophilicity (LogP) and H-bond acceptor count as a function of regioisomeric scaffold |
|---|---|
| Target Compound Data | LogP 0.97 (vendor-reported); HBA 3; 1H-1,2,4-triazole core; N1-methyl, C5-aminomethyl |
| Comparator Or Baseline | CAS 1782032-31-8: XLogP3 -0.3 (PubChem computed); HBA 4; 4H-1,2,4-triazole core; N4-methyl, C3-aminomethyl |
| Quantified Difference | ΔLogP ≈ 1.3 log units (~20× difference in octanol-water partitioning); ΔHBA = 1 |
| Conditions | LogP from Fluorochem technical datasheet; XLogP3 computed by PubChem 2.1 (2021.05.07 release) |
Why This Matters
The regioisomeric identity determines which synthetic routes are available for further derivatization and which biological targets the scaffold can engage, making the two isomers non-interchangeable in any medicinal chemistry or chemical biology program.
- [1] PubChem. CID 82400979. [4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine. CAS 1782032-31-8. XLogP3: -0.3, HBA: 4, HBD: 1. SMILES: CN1C(=NN=C1C2=CC=CS2)CN. View Source
- [2] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. A ΔLogP of ~1 unit approximates a 10-fold partitioning difference. View Source
